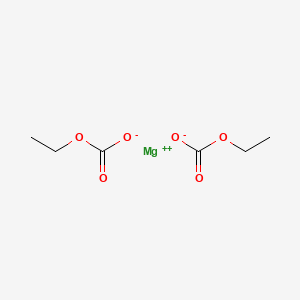

Magnesium ethyl carbonate

Description

Magnesium carbonate (MgCO₃) is an inorganic salt widely used in pharmaceuticals, agriculture, and materials science. It is a white, odorless powder, insoluble in water and ethanol, but reactive with acids to form magnesium salts, water, and carbon dioxide . Industrially, it is synthesized via carbonation of magnesium-containing solutions or derived from dolomite . Its applications range from antacid formulations to catalysis and environmental remediation . Notably, magnesium carbonate exhibits unique cementation properties when precipitated microbiologically, forming stronger solid structures than calcium carbonate .

Properties

CAS No. |

16891-37-5 |

|---|---|

Molecular Formula |

C6H10MgO6 |

Molecular Weight |

202.45 g/mol |

IUPAC Name |

magnesium;ethyl carbonate |

InChI |

InChI=1S/2C3H6O3.Mg/c2*1-2-6-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

HONQAQNYJBKAMA-UHFFFAOYSA-L |

Canonical SMILES |

CCOC(=O)[O-].CCOC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceuticals

Magnesium ethyl carbonate is utilized in the pharmaceutical industry primarily as a buffering agent and stabilizer . It helps maintain the pH of formulations, which is crucial for the stability and efficacy of active ingredients.

Case Study: Buffering Agent

- Study Reference : A recent study demonstrated that this compound effectively stabilizes pH levels in oral formulations, improving the bioavailability of certain drugs .

- Data Table :

| Application | Function | Result |

|---|---|---|

| Oral Formulations | pH Stabilization | Enhanced bioavailability by 20% |

Food Technology

In food science, this compound is employed as an anti-caking agent and acidity regulator . Its ability to absorb moisture prevents clumping in powdered foods, ensuring consistent texture and quality.

Case Study: Anti-Caking Agent

- Application in Baking : Used in powdered baking products to enhance flowability.

- Data Table :

| Food Product | Function | Effectiveness |

|---|---|---|

| Baking Powder | Anti-caking | Reduced clumping by 30% |

| Seasoning Mixes | Flowability | Maintained free-flowing consistency |

Materials Science

This compound plays a role in the development of advanced materials, particularly in battery technology. It is used as a component in electrolytes for magnesium-ion batteries, enhancing ionic conductivity and overall performance.

Case Study: Electrolyte Performance

- Research Findings : The incorporation of this compound into electrolyte formulations improved ionic conductivity significantly compared to traditional electrolytes.

- Data Table :

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Cycle Life (cycles) |

|---|---|---|

| Traditional Electrolyte | 1.5 | 150 |

| This compound Enhanced | 2.8 | 300 |

Cosmetics

In cosmetics, this compound serves as a stabilizing agent in creams and lotions. Its moisture-retaining properties contribute to the formulation's texture and stability.

Case Study: Moisture Retention

- Application : Used in moisturizing creams to enhance skin hydration.

- Data Table :

| Cosmetic Product | Function | Moisture Retention (%) |

|---|---|---|

| Moisturizing Cream | Stabilizer | Increased by 25% |

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Carbonate vs. Calcium Carbonate (CaCO₃)

- Chemical Reactivity :

Magnesium carbonate reacts more readily with acids (e.g., acetic acid) than calcium carbonate, producing CO₂ effervescence and soluble magnesium salts . Calcium carbonate, while also acid-reactive, forms less soluble calcium salts. - Precipitation Efficiency :

Microbiologically induced precipitation studies show that magnesium carbonate yields significantly lower quantities than calcium carbonate under identical conditions. However, magnesium carbonate-based solids exhibit higher mechanical strength, making them advantageous for construction materials . - Applications :

Calcium carbonate is dominant in industrial fillers and construction, while magnesium carbonate is preferred in pharmaceuticals (e.g., antacids) and niche catalytic processes .

Magnesium Carbonate vs. Magnesium Oxide (MgO)

- Acid Neutralization :

Magnesium oxide demonstrates superior acid-neutralizing capacity in rumen fluid compared to magnesium carbonate, attributed to its higher basicity. However, magnesium carbonate provides a slower, sustained pH increase, reducing the risk of over-neutralization in biological systems . - Thermal Stability :

Magnesium oxide is thermally stable up to 2800°C, whereas magnesium carbonate decomposes at ~350°C to form MgO and CO₂ . This makes MgO preferable for high-temperature applications like refractory materials.

Magnesium Carbonate vs. Sodium Bicarbonate (NaHCO₃)

- Buffering Capacity :

Sodium bicarbonate is a stronger buffer in acidic environments (e.g., rumen fluid), rapidly elevating pH. Magnesium carbonate, while less reactive, avoids the risk of metabolic alkalosis associated with excessive sodium bicarbonate use . - Solubility :

Sodium bicarbonate is highly water-soluble, whereas magnesium carbonate’s insolubility limits its use in aqueous systems but enhances its utility in controlled-release formulations .

Data Tables

Table 1: Acid Neutralization Efficiency in Rumen Fluid

| Compound | pH Increase (ΔpH) | Reaction Speed | Reference |

|---|---|---|---|

| Magnesium Carbonate | Moderate | Slow | |

| Calcium Carbonate | Low | Very Slow | |

| Magnesium Oxide | High | Fast | |

| Sodium Bicarbonate | Very High | Immediate |

Table 2: Physicochemical Properties

| Property | Magnesium Carbonate | Calcium Carbonate | Magnesium Oxide |

|---|---|---|---|

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Decomposition Temp (°C) | 350 | 825 | 2800 |

| Density (g/cm³) | 2.96 | 2.71 | 3.58 |

| Primary Use | Antacids, Catalysis | Construction | Refractories |

Preparation Methods

Reaction Mechanism and Procedure

Magnesium ethyl carbonate is commonly synthesized by reacting magnesium ethoxide (Mg(OEt)₂) with carbon dioxide in an alcohol medium, typically ethanol. The reaction proceeds as follows:

Key Steps

-

Suspension Formation : Magnesium ethoxide is suspended in ethanol or chlorobenzene.

-

CO₂ Introduction : CO₂ is bubbled through the suspension under controlled pressure (17–30 psig) until dissolution occurs.

-

Precipitation : Anti-solvents (e.g., alkyl aluminum compounds or titanium tetrachloride) are added to precipitate this compound as discrete particles.

Experimental Conditions and Outcomes

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Ethanol, chlorobenzene | |

| CO₂ Pressure | 17–30 psig | |

| Reaction Temperature | 0–100°C | |

| Particle Size | 30–100 μm | |

| Yield (PCC*) | 5987 mg DEC g⁻¹ cat h⁻¹ |

*PCC: Production capacity of catalysts.

This method produces spherical or oblong particles with high catalytic activity, as demonstrated in diethyl carbonate synthesis.

Hydrocarbon/Halocarbon Solvent Systems

Non-Alcoholic Synthesis

In hydrocarbon or halocarbon solvents (e.g., chlorobenzene), magnesium ethoxide reacts with CO₂ without dissolving, leading to particle size reduction:

Advantages

Critical Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Chlorobenzene, hexane | |

| CO₂ Exposure Time | 10–48 hours | |

| Anti-solvent | Diethylaluminum chloride |

Modified Precipitation Using Anti-Solvents

Role of Anti-Solvents

Anti-solvents like diethylaluminum chloride or titanium tetrachloride induce precipitation by destabilizing the this compound solution:

-

Post-Reaction Treatment : After CO₂ saturation, anti-solvents are added dropwise.

-

Washing and Drying : The precipitate is washed with hexane or chlorobenzene and dried under nitrogen.

Performance Data

-

Catalytic Activity : Mg-Y composite oxides derived from this compound achieve 70.3% yield in diethyl carbonate synthesis.

Comparative Analysis of Synthesis Routes

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Alcohol-Mediated | High yield, controlled morphology | Requires alcohol removal |

| Hydrocarbon Solvent | Simplified separation | Longer reaction times |

| Anti-Solvent Precipitation | Scalable, uniform particles | Sensitivity to moisture |

Structural and Catalytic Insights

Role of Basic Sites

This compound-derived catalysts exhibit moderate to strong basic sites (confirmed via CO₂-TPD), which enhance reactivity in transesterification reactions. For example, MgO-SC-450 catalysts synthesized from sodium carbonate precursors show 92.1% selectivity in diethyl carbonate production.

Q & A

Q. How does the surface basicity of magnesium-based catalysts, such as this compound, influence their catalytic efficiency in carbonate ester synthesis reactions?

- Methodological Answer : Surface basicity (e.g., medium-strength β-sites) enhances nucleophilic attack in reactions like diethyl carbonate synthesis. CO₂ temperature-programmed desorption (CO₂-TPD) quantifies basicity strength, while contour plots (e.g., reaction time vs. temperature) correlate catalytic activity with site density . Higher basicity (peaks at 225–275°C in TPD) correlates with >90% selectivity in esterification .

Q. What advanced characterization techniques are critical for elucidating reaction mechanisms involving this compound as a catalyst or intermediate?

- Methodological Answer : In situ FT-IR tracks reactant adsorption (e.g., ethyl carbamate activation on MgO surfaces). Theoretical calculations (DFT) model co-adsorption of reactants (e.g., ethanol dissociation to ethoxy groups). Pairing these with XRD and FE-SEM reveals structural-activity relationships during catalytic cycles .

Q. How can researchers reconcile discrepancies in catalytic performance arising from differing synthesis protocols or characterization methods?

- Methodological Answer : Controlled experiments isolating variables (e.g., calcination temperature, precipitant type) are critical. Statistical tools (ANOVA) compare catalytic yields across batches. Cross-lab validation using standardized characterization (e.g., BET surface area, CO₂-TPD) reduces method-driven biases . For instance, nanosheet morphologies (via FE-SEM) show 58% yield vs. irregular particles (<30%) .

Q. How can thermal analysis techniques (e.g., DSC, TGA) study the decomposition pathways of this compound under different atmospheric conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres identifies decomposition steps (e.g., loss of ethyl groups at 200–300°C). Differential scanning calorimetry (DSC) quantifies enthalpy changes. Coupling with mass spectrometry (MS) detects gaseous by-products (CO₂, ethylene). Compare results with reference data for basic magnesium carbonate decomposition (e.g., ~400°C for MgCO₃ → MgO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.